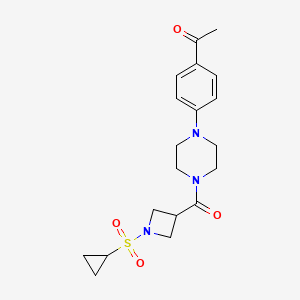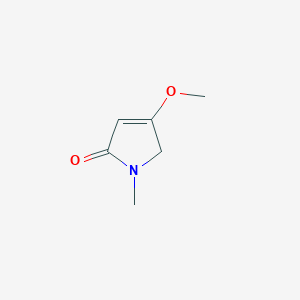
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, such as 1,2,3,4-tetrahydroisoquinoline analogs, has been discussed in various studies . The reaction was first described by Pictet and Spengler, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N . The InChI code for a related compound, 2-acetyl-1,2,3,4-tetrahydroisoquinoline, is 1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 .Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) is a compound found in fermented foods and beverages, with its levels varying based on the fermentation process and the presence of precursors like urea and cyanide. EC is recognized for its genotoxic and carcinogenic properties in several species, leading to its classification as a group 2A carcinogen by the International Agency for Research on Cancer (IARC). Research has focused on understanding its formation mechanisms and developing methods to reduce its levels in food products, highlighting the relevance of EC as a subject of scientific study beyond its direct applications (Weber & Sharypov, 2009).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have been explored, particularly in the context of their anticancer properties. The US FDA's approval of trabectedin, a compound with a similar structure, for the treatment of soft tissue sarcomas, underscores the potential of tetrahydroisoquinolines in drug discovery. This class of compounds is being investigated for its role in treating various diseases, including cancer and central nervous system disorders, suggesting a broad scope for research and development in pharmaceutical applications (Singh & Shah, 2017).
Acetylcholinesterase Inhibition
Studies on carbamates, including this compound, have contributed to understanding the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This research provides insights into the potential therapeutic applications of carbamates as AChE inhibitors, which could lead to developments in the treatment of diseases like Alzheimer's and myasthenia gravis. The exploration of carbamates' effects on AChE highlights the intersection of chemical research and neuropharmacology, with implications for designing new drugs and understanding their mechanisms of action (Rosenberry & Cheung, 2019).
Wirkmechanismus
Target of Action
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in biological activities against various pathogens and disorders .
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities, which suggests that they may have various molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTGXKHINUARTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)
![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)
![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)





![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)

